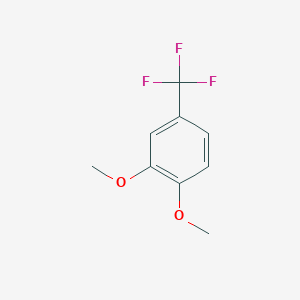
3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2. It is a derivative of benzene, where two methoxy groups and one trifluoromethyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1,2-dimethoxybenzene using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 1,2-dimethoxy-4-(trifluoromethyl)benzene often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
- Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
- Reduction of the trifluoromethyl group can yield methyl-substituted benzene derivatives.
- Substitution reactions can yield various substituted benzene derivatives depending on the reagents used .
Scientific Research Applications
1,2-Dimethoxy-4-(trifluoromethyl)benzene is used in various scientific research applications, including:
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-dimethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the methoxy and trifluoromethyl groups influence the electron density of the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
1,2-Dimethoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dimethoxy-4-(trifluoromethyl)benzene: Has a different substitution pattern, affecting its reactivity and properties.
1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical behavior.
Uniqueness: 1,2-Dimethoxy-4-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical research .
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
InChI Key |
RGJTXXPQFGWECT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















